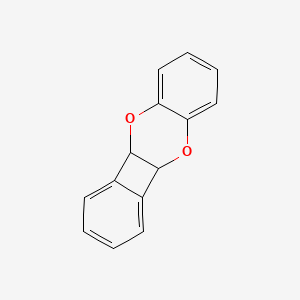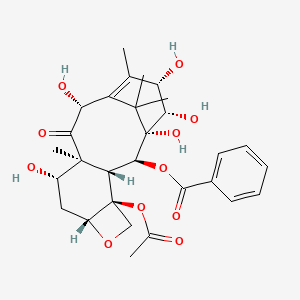![molecular formula C26H26N2OP2 B13818501 Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane is a complex organophosphorus compound It features a unique structure with two pyridin-3-yl groups and two phenyl groups connected through a phosphanyl and ethoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane typically involves multi-step reactions. One common method includes the reaction of pyridin-3-ylphosphane with phenyl bromide under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group, followed by further reaction with another equivalent of pyridin-3-ylphosphane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the reduced form of the compound.
Substitution: The compound can participate in substitution reactions, where one of the phenyl or pyridin-3-yl groups is replaced by another substituent under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various halides, nucleophiles, and catalysts
Major Products Formed
Oxidation: Formation of the corresponding oxide
Reduction: Formation of the reduced phosphane derivative
Substitution: Formation of substituted derivatives with different functional groups
Applications De Recherche Scientifique
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets and exhibit pharmacological properties.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane involves its interaction with specific molecular targets. The compound can bind to metal ions through its phosphanyl and pyridin-3-yl groups, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl-[2-[2-[phenyl(pyridin-2-yl)phosphanyl]ethoxy]ethyl]-pyridin-2-ylphosphane
- Phenyl-[2-[2-[phenyl(pyridin-4-yl)phosphanyl]ethoxy]ethyl]-pyridin-4-ylphosphane
- Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]methoxy]methyl]-pyridin-3-ylphosphane
Uniqueness
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane is unique due to its specific arrangement of phenyl and pyridin-3-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, material science, and medicinal chemistry. The presence of both phosphanyl and ethoxy linkages provides additional versatility in its reactivity and potential interactions with other molecules.
Propriétés
Formule moléculaire |
C26H26N2OP2 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane |
InChI |
InChI=1S/C26H26N2OP2/c1-3-9-23(10-4-1)30(25-13-7-15-27-21-25)19-17-29-18-20-31(24-11-5-2-6-12-24)26-14-8-16-28-22-26/h1-16,21-22H,17-20H2 |
Clé InChI |
IUWACBZDGMMMSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CN=CC=C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


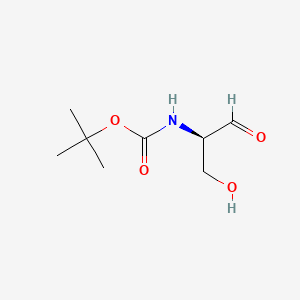
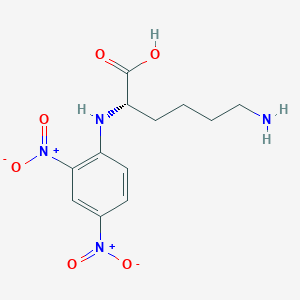
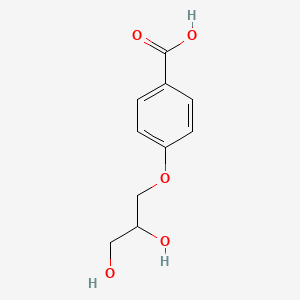
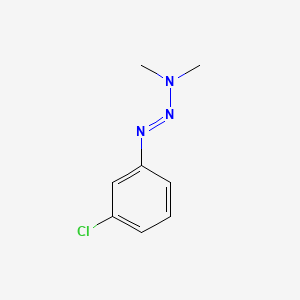
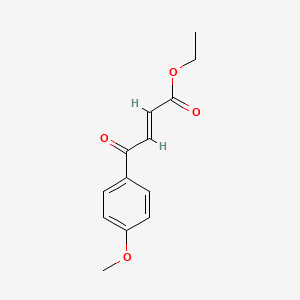



![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
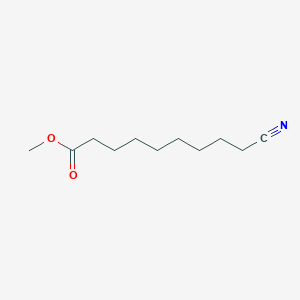
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
